molecular formula C18H20N6O3 B2815290 1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-49-2

1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2815290
CAS RN: 898448-49-2
M. Wt: 368.397
InChI Key: TYAKUXNURHEKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A study synthesized a series of purine derivatives, including compounds similar in structure to the specified chemical, and evaluated them for antihistaminic activity. Some compounds demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential utility in treating allergic reactions (Pascal et al., 1985).

Anticancer and Antimicrobial Activity

Research on triazino and triazolo[4,3-e]purine derivatives, structurally related to the specified compound, revealed that some synthesized compounds exhibited notable in vitro anticancer activity against various cancer cell lines. Additionally, moderate anti-HIV-1 activity and significant antimicrobial effects against certain bacterial strains were observed, indicating the potential for these compounds in therapeutic applications (Ashour et al., 2012).

Psychotropic Potential

A study focused on 8-aminoalkyl derivatives of purine-2,6-dione, closely related to the query compound, showed potential psychotropic activity. Specifically, compounds targeting serotonin receptors exhibited antidepressant and anxiolytic effects in animal models, suggesting applications in mental health disorders (Chłoń-Rzepa et al., 2013).

Anti-inflammatory Properties

Another study synthesized analogs of the purine ring system, demonstrating significant anti-inflammatory activity in chronic inflammation models. The findings suggest that these compounds, including those structurally related to the specified chemical, could be promising candidates for developing new anti-inflammatory drugs (Kaminski et al., 1989).

properties

IUPAC Name

1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-21-15-14(16(26)22(2)18(21)27)23-11-13(12-7-4-3-5-8-12)20-24(9-6-10-25)17(23)19-15/h3-5,7-8,25H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAKUXNURHEKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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